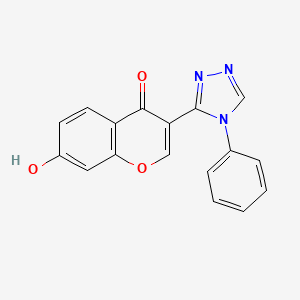

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one

CAS No.: 66819-11-2

Cat. No.: VC16108289

Molecular Formula: C17H11N3O3

Molecular Weight: 305.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66819-11-2 |

|---|---|

| Molecular Formula | C17H11N3O3 |

| Molecular Weight | 305.29 g/mol |

| IUPAC Name | 7-hydroxy-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-4-one |

| Standard InChI | InChI=1S/C17H11N3O3/c21-12-6-7-13-15(8-12)23-9-14(16(13)22)17-19-18-10-20(17)11-4-2-1-3-5-11/h1-10,21H |

| Standard InChI Key | CEKWPUCPGQSQGH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C=NN=C2C3=COC4=C(C3=O)C=CC(=C4)O |

Introduction

7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids, specifically chromenone derivatives. It features a chromone backbone, characterized by a benzopyran structure, with a hydroxyl group at the 7-position and a 4-phenyl-1,2,4-triazole moiety at the 3-position. This unique structural arrangement contributes to its potential biological activities and applications in pharmaceuticals and agrochemicals.

Synthesis of 7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthesis pathways for this exact compound are not detailed in the available literature, similar compounds are often synthesized using click chemistry approaches or through the reaction of appropriate precursors with triazole-forming reagents.

Other Biological Activities

Chromenone derivatives and triazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects . The presence of a triazole ring in these compounds often enhances their biological activity and broadens their application scope in medicinal chemistry.

Comparison with Similar Compounds

| Compound Name | Structure | Notable Activity | Uniqueness |

|---|---|---|---|

| 7-Hydroxyflavone | Chromone backbone without triazole | Antioxidant | Lacks triazole moiety |

| 6-Ethyl-7-hydroxychromone | Ethyl substitution instead of phenyltriazole | Antimicrobial | Ethyl substitution |

| 5-Hydroxyisoflavone | Isoflavonoid structure | Anticancer | Isoflavonoid structure |

| 7-Hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one | Chromone backbone with 4-phenyl-1,2,4-triazole moiety | Potential anticancer and other biological activities | Presence of triazole ring |

Potential Applications

Given its structural features and potential biological activities, 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one could have applications in pharmaceuticals, particularly in the development of anticancer drugs or compounds with anti-inflammatory and antimicrobial properties. Further research is needed to fully explore its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume